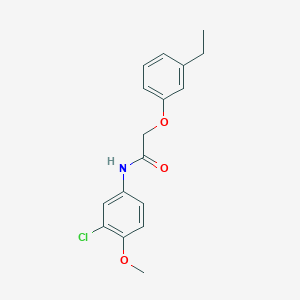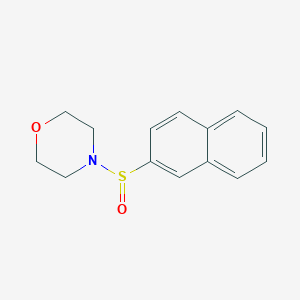![molecular formula C15H13ClN2O3 B5690881 N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide, also known as CLEN, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide involves the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and repair. This inhibition leads to the disruption of these processes, which can result in cell death. The compound has been found to be particularly effective against cancer cells, which have a higher rate of DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide are primarily related to its mechanism of action. The compound has been found to induce cell death in cancer cells, which makes it a potential candidate for cancer treatment. Additionally, the compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide in lab experiments is its specificity. The compound has been found to target specific enzymes and cellular processes, which can make it useful in studying these processes. Additionally, the compound has been found to be effective against cancer cells, which can make it useful in cancer research.
One of the limitations of using N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide in lab experiments is its potential toxicity. The compound has been found to be toxic at high doses, which can limit its use in certain experiments. Additionally, the compound has been found to be unstable in certain conditions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide. One potential direction is the development of new drugs based on the compound's mechanism of action. Additionally, the compound could be studied further for its potential use in the treatment of cancer and other diseases. Finally, research could be conducted to identify new compounds that are similar to N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide but with improved stability and reduced toxicity.
Conclusion:
In conclusion, N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide is a compound that has potential applications in various fields of research. Its mechanism of action affects certain biochemical and physiological processes, making it a potential candidate for drug development and cancer treatment. While the compound has advantages and limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications.
Synthesemethoden
The synthesis of N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 3-chloro-N-ethylpropan-1-amine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired compound as a white solid.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide has been found to have potential applications in various fields of research. One of the primary areas of research is in the development of new drugs. The compound has been found to have a mechanism of action that affects certain biochemical and physiological processes, which makes it a potential candidate for drug development. Additionally, the compound has been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-5-3-4-11(10-12)8-9-17-15(19)13-6-1-2-7-14(13)18(20)21/h1-7,10H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDKJWSNSOIDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
![1-[(6-chloro-3-pyridinyl)methyl]-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5690821.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)

![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)
![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)

![2-ethyl-N,N-dimethyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5690871.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)

